(2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID
Descripción
Propiedades
IUPAC Name |
(Z)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-8(6-12(18)19)13(20)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19)(H,16,17,20)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSZFLGDVYYHK-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(2Z)-3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring and a chlorophenyl group, which contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of (2Z)-3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit specific enzymes and proteins, thereby disrupting cellular signaling pathways. The thiazole moiety enhances the compound's ability to act as an inhibitor for certain kinases and proteases, which are critical in various signaling cascades involved in disease pathology.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
Research Findings
A summary of notable research findings on the biological activity of this compound includes:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL.
- Cancer Cell Line Studies : In vitro studies involving MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related molecules from pharmacopeial and pesticide chemical databases. Key differences in substituents, stereochemistry, and functional groups are highlighted.
Table 1: Structural Comparison of Target Compound and Analogs
*Molecular weights calculated based on structural formulas.
Key Comparative Insights:
Stereochemistry and Planarity :
- The (Z)-configuration in the target compound contrasts with the (E)-isomer in ’s sulfonic acid derivative. The (Z)-geometry may enhance intramolecular hydrogen bonding or receptor compatibility compared to the (E)-form, which introduces steric clashes due to opposing substituents .
Substituent Effects: The 4-chlorophenyl group in the target compound provides moderate lipophilicity (clogP ~3.2), whereas sulfonic acid-containing analogs (e.g., ’s (E)-isomer) exhibit higher hydrophilicity (clogP ~1.8) but reduced membrane permeability .
Core Structural Variations: Thiazolidine-based compounds () feature saturated sulfur-containing rings, reducing aromaticity compared to the target’s thiazole. This may limit π-π stacking interactions but improve conformational flexibility .
Functional Group Impact :
- Carboxylic acid groups (common to all compounds) enable salt formation for improved solubility. However, ethyl ester prodrugs (e.g., ’s ethyl derivative) show higher logP values (~4.0), favoring passive diffusion across biological membranes .
Computational and Analytical Insights
- The chlorophenyl group shows neutral ESP, aligning with hydrophobic binding pockets .
- Docking Studies : AutoDock4 () simulations suggest that the (Z)-configuration allows optimal positioning of the carboxylic acid group for hydrogen bonding with serine or lysine residues in hypothetical enzyme targets, whereas bulkier sulfonic acid groups () may require receptor flexibility to accommodate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
